molecular formula C9H12N2O2 B14592166 Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(dimethylamino)-6,7-dihydro- CAS No. 61387-29-9

Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(dimethylamino)-6,7-dihydro-

Cat. No.: B14592166
CAS No.: 61387-29-9
M. Wt: 180.20 g/mol
InChI Key: QMEVQYHNYVKHGA-UHFFFAOYSA-N
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Description

Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(dimethylamino)-6,7-dihydro- is a heterocyclic compound that features a fused ring system combining cyclopentane and oxazine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(dimethylamino)-6,7-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with dimethylamine and a suitable oxidizing agent to form the desired oxazine ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(dimethylamino)-6,7-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted oxazine derivatives.

Scientific Research Applications

Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(dimethylamino)-6,7-dihydro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(dimethylamino)-6,7-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Properties

CAS No.

61387-29-9

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(dimethylamino)-6,7-dihydro-5H-cyclopenta[e][1,3]oxazin-4-one

InChI

InChI=1S/C9H12N2O2/c1-11(2)9-10-8(12)6-4-3-5-7(6)13-9/h3-5H2,1-2H3

InChI Key

QMEVQYHNYVKHGA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=O)C2=C(O1)CCC2

Origin of Product

United States

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